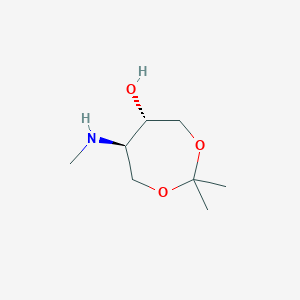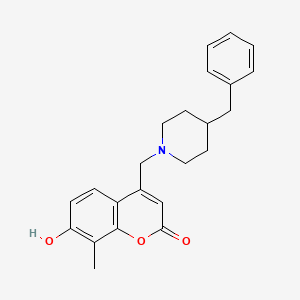
4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, also known as BRL-15572, is a synthetic compound that has gained significant attention in the field of pharmacology. The compound is classified as a selective dopamine D3 receptor antagonist and has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. In
作用機序
The mechanism of action of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its selective antagonism of dopamine D3 receptors. Dopamine is a neurotransmitter that is involved in the reward pathway of the brain, and dopamine D3 receptors are specifically implicated in drug addiction and other psychiatric disorders. By blocking these receptors, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one can reduce the reinforcing effects of drugs and prevent relapse in drug-addicted individuals. In addition, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to have antipsychotic effects, which may be related to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects
4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to have a number of biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to selectively block dopamine D3 receptors, with minimal effects on other dopamine receptors. In addition, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction. The compound has also been found to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.
実験室実験の利点と制限
4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its selectivity for dopamine D3 receptors and its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. However, the compound also has some limitations, including its relatively low potency and the need for further optimization of its synthesis method.
将来の方向性
There are several future directions for the study of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, including the optimization of its synthesis method to improve yield and purity, the development of more potent analogs, and the exploration of its therapeutic potential in other psychiatric disorders. In addition, further research is needed to fully understand the mechanism of action of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one and its effects on the brain and behavior. Overall, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has significant potential as a therapeutic agent for drug addiction and other psychiatric disorders, and further research in this area is warranted.
合成法
The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves a multi-step process that begins with the reaction of 8-methyl-2H-chromen-2-one with 4-benzylpiperidine in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including methylation, hydroxylation, and reduction, to yield the final product. The synthesis method of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been optimized over the years to improve yield and purity.
科学的研究の応用
4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. The compound has been found to selectively block dopamine D3 receptors, which are implicated in the reward pathway of the brain. By blocking these receptors, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one can reduce drug-seeking behavior and prevent relapse in drug-addicted individuals. In addition, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-16-21(25)8-7-20-19(14-22(26)27-23(16)20)15-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17/h2-8,14,18,25H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRNGDGSRAMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


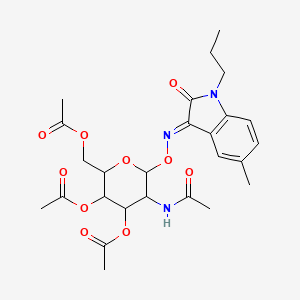
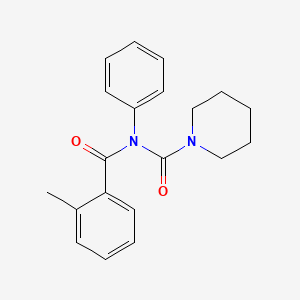
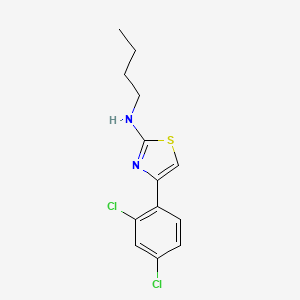
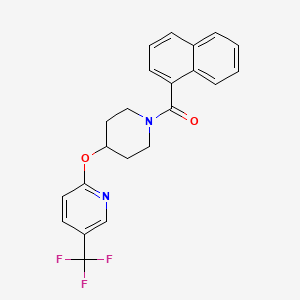
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)


![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)


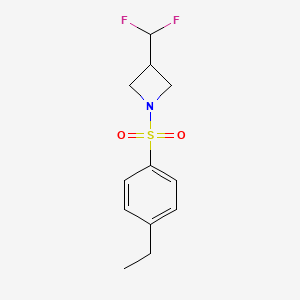
![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
